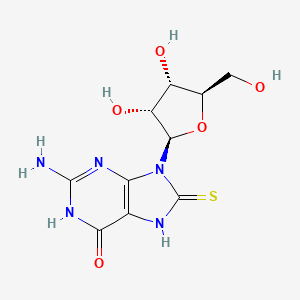![molecular formula C15H11ClFN5 B1436624 4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine CAS No. 1158195-73-3](/img/structure/B1436624.png)
4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Descripción general
Descripción
The compound “4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a derivative of the [1,3,5]triazino[1,2-a]benzimidazole family . These compounds are known for their biological activities, including antimicrobial, antimalarial, anticancer, and antiviral properties .
Synthesis Analysis
The synthesis of [1,3,5]triazino[1,2-a]benzimidazol-2-amines involves a cyclocondensation reaction of the corresponding 2-guanidinobenzimidazoles with various ketones . The reaction is facilitated by the addition of an equimolar amount of base piperidine to the solution of the starting materials in an appropriate ketone .Chemical Reactions Analysis
The chemical reactions involving [1,3,5]triazino[1,2-a]benzimidazol-2-amines are typically cyclocondensation reactions with various 2-guanidinobenzimidazoles .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research on similar compounds has detailed their synthesis, with methods aiming to create novel derivatives showcasing a variety of biological activities. The synthesis process often involves the reaction of 2-guanidinobenzimidazole with different heteroaromatic aldehydes, leading to a range of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles. These compounds exhibit significant prototropic tautomerism, with studies utilizing NMR, IR, UV/Vis spectroscopy, and X-ray diffraction to confirm their structures and investigate their tautomeric forms. Such structural analyses provide foundational insights into the chemical properties and potential reactivity of these molecules, paving the way for their application in further pharmacological studies (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Antiproliferative and Antimicrobial Activities
One of the primary areas of interest for these compounds is their antiproliferative activity against various human cancer cell lines. Specific derivatives have demonstrated moderate to good antiproliferative effects, suggesting potential applications in cancer therapy. This biological activity is attributed to the unique chemical framework of these compounds, which allows for interaction with cellular targets involved in cancer cell proliferation (Hranjec, Pavlović, & Karminski-Zamola, 2012).
Propiedades
IUPAC Name |
4-(4-chloro-2-fluorophenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN5/c16-8-5-6-9(10(17)7-8)13-20-14(18)21-15-19-11-3-1-2-4-12(11)22(13)15/h1-7,13H,(H3,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXQKKOKMZFJCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3N2C(N=C(N3)N)C4=C(C=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-2-fluorophenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole](/img/structure/B1436542.png)


![1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436546.png)

![2-{[2-chloro-5-(trifluoromethyl)anilino]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B1436548.png)


![5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436553.png)


![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-(2-pyridinyl)-4-pyrimidinol](/img/structure/B1436558.png)

